molecular formula C8H7BrN2O B596880 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine CAS No. 1207557-36-5

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

Cat. No. B596880
M. Wt: 227.061
InChI Key: ARTWAYAZELEWIT-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a PDK1 inhibitor with anticancer and antiproliferative activity. It can be used to study various diseases such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves several steps. The compound is a white to yellow solid, stored at room temperature . It is also mentioned that the reaction of this compound with water results in a pale yellow solid .


Molecular Structure Analysis

The molecular formula of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is C8H7BrN2O. The InChI code is 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine are complex. For instance, it is involved in the alkylation reaction, which gives two regioisomers, N3 and N4 .

Scientific Research Applications

Field: Cancer Research

  • Application : “6-Bromo-4-methoxypyrazolo[1,5-a]pyridine” is known to be a PDK1 inhibitor . PDK1 is a master kinase, which is crucial for the activation of a group of kinases known as AGC kinases, some of which are implicated in cancer. Therefore, inhibiting PDK1 can have anticancer and antiproliferative effects .
  • Results : The compound has shown anticancer and antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment .

Field: Organic Chemistry

  • Application : This compound is used as an organic intermediate for laboratory R&D processes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

6-bromo-4-methoxypyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTWAYAZELEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659722
Record name 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

CAS RN

1207557-36-5
Record name 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207557-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (4.33 g, 15.2 mmol) and methyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (1.44 g, 5.05 mmol) was suspended in hydrobromic acid (100 ml, 884 mmol) and heated to 100° C. for 60 minutes. The mixture was cooled to 0° C. and carefully quenched via the addition of 1N aqueous sodium hydroxide (152 ml, 909 mmol). The reaction mixture was diluted in ethyl acetate, washed with 1N aqueous sodium hydroxide and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (Ethyl acetate/isohexane gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (faster eluting isomer) and 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (slower eluting isomer).
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethyl 6-bromo-4-methoxylpyrazolo[1,5-a]pyridine-3-carboxylate (15, 5.2 g, 18.24 mmol) in HBr (100 ml, 884 mmol) was heated to 100° C. for 1 hour. After cooling to 0° C., 1M NaOH (182 ml, 912 mmol) was used to neutralize the solution. The reaction mixture was diluted in ethyl acetate, washed with saturated aqueous sodium hydroxide (1N) and brine then dried over Na2SO4. After filtration and concentration, the residue was purified by column chromatography (0-35% EtOAc in hexanes, linear gradient) to give 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (16, 2.475 g, 10.90 mmol, 60% yield). MS APCI: [M+H]+ m/z 228.1.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com

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